molecular formula C12H16N2O2 B1370102 3,3-Diethyl-4-pyridin-3-yloxyazetidin-2-one

3,3-Diethyl-4-pyridin-3-yloxyazetidin-2-one

Cat. No.: B1370102
M. Wt: 220.27 g/mol
InChI Key: DXHRZUNKMISPPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Diethyl-4-pyridin-3-yloxyazetidin-2-one is a heterocyclic compound that features a unique combination of a pyridine ring and an azetidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diethyl-4-pyridin-3-yloxyazetidin-2-one can be achieved through various methods. One common approach involves the reaction of 3-pyridinyloxyacetic acid with diethylamine under specific conditions to form the desired azetidinone ring. The reaction typically requires a catalyst, such as molecular iodine, and is carried out under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3-Diethyl-4-pyridin-3-yloxyazetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

3,3-Diethyl-4-pyridin-3-yloxyazetidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,3-Diethyl-4-pyridin-3-yloxyazetidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,3-Diethyl-4-pyridin-3-yloxyazetidin-2-one: Unique due to its specific combination of pyridine and azetidinone rings.

    3-Pyridinyl-2-azetidinone: Lacks the diethyl substitution, resulting in different chemical properties.

    4-Pyridinyl-2-azetidinone: Similar structure but with variations in the position of the pyridine ring.

Uniqueness

This compound stands out due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of both diethyl groups and the pyridine ring provides unique chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

3,3-diethyl-4-pyridin-3-yloxyazetidin-2-one

InChI

InChI=1S/C12H16N2O2/c1-3-12(4-2)10(15)14-11(12)16-9-6-5-7-13-8-9/h5-8,11H,3-4H2,1-2H3,(H,14,15)

InChI Key

DXHRZUNKMISPPU-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(NC1=O)OC2=CN=CC=C2)CC

Origin of Product

United States

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